molecular formula C23H22ClNO2 B4888189 9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole

9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole

Cat. No. B4888189
M. Wt: 379.9 g/mol
InChI Key: JZTGBPFMYHVEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole, commonly known as CDM-1, is a novel compound with potential applications in the field of medicinal chemistry. It is a synthetic molecule that has been shown to have a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of CDM-1 is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neuronal damage. Studies have shown that CDM-1 can inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It can also inhibit the NF-κB pathway, which is involved in inflammation. Additionally, CDM-1 has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
CDM-1 has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research. In particular, it has been shown to induce cell death in cancer cells, reduce inflammation in animal models of arthritis, and protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, CDM-1 has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.

Advantages and Limitations for Lab Experiments

CDM-1 has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities, allowing for large-scale experiments. Additionally, it has been shown to have low toxicity in animal models, making it a safe candidate for further research. However, one limitation of CDM-1 is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects on specific pathways.

Future Directions

There are several future directions for research on CDM-1. One area of research could focus on further elucidating its mechanism of action, which would help to design more targeted experiments to test its effects. Additionally, further research could focus on optimizing the synthesis method to produce higher yields of pure CDM-1. Another area of research could focus on testing the efficacy of CDM-1 in animal models of cancer, inflammation, and neurodegenerative diseases. Finally, research could focus on developing new derivatives of CDM-1 with improved efficacy and safety profiles.

Scientific Research Applications

CDM-1 has been shown to have a range of biological activities that make it a promising candidate for further research. In particular, it has been shown to have anti-cancer effects, with studies demonstrating that it can induce cell death in a range of cancer cell lines. It has also been shown to have anti-inflammatory effects, with studies demonstrating that it can reduce inflammation in animal models of arthritis. Additionally, CDM-1 has been shown to have neuroprotective effects, with studies demonstrating that it can protect against neuronal damage in animal models of neurodegenerative diseases.

properties

IUPAC Name

9-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO2/c1-17-10-11-20(24)23(16-17)27-15-14-26-13-12-25-21-8-4-2-6-18(21)19-7-3-5-9-22(19)25/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTGBPFMYHVEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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